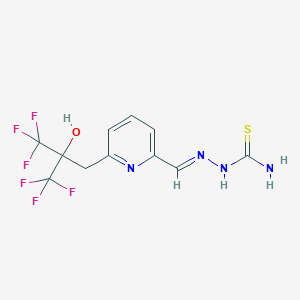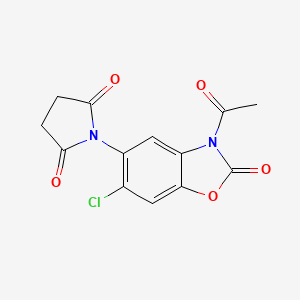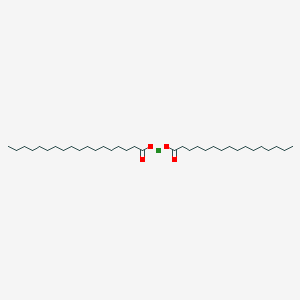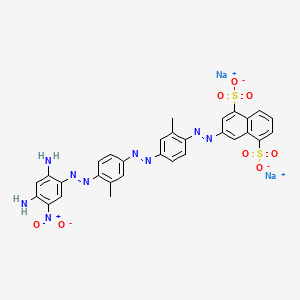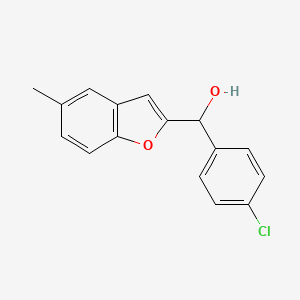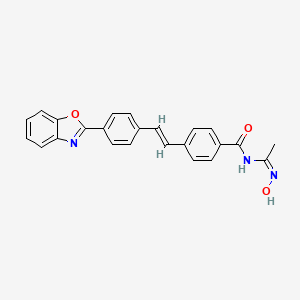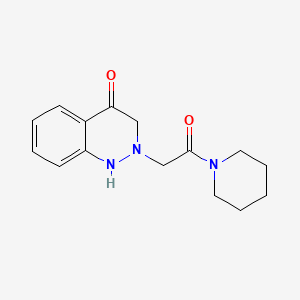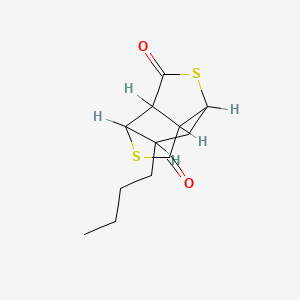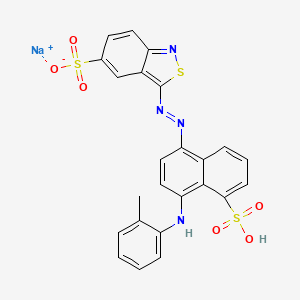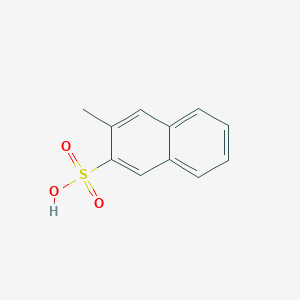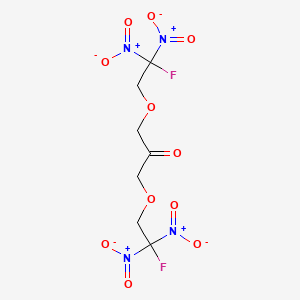
2-Propanone, 1,3-bis(2-fluoro-2,2-dinitroethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanone, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- is a chemical compound with the molecular formula C7H8F2N4O11 and a molecular weight of 362.155 g/mol This compound is characterized by its unique structure, which includes two fluoro-dinitroethoxy groups attached to a propanone backbone
Preparation Methods
The synthesis of 2-Propanone, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- involves multiple steps. One common synthetic route includes the reaction of 2-fluoro-2,2-dinitroethanol with acetone under specific conditions to form the desired product . The reaction typically requires a catalyst and controlled temperature to ensure the proper formation of the compound. Industrial production methods may involve large-scale reactions in specialized reactors to maintain the purity and yield of the compound.
Chemical Reactions Analysis
2-Propanone, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of less oxidized derivatives.
Substitution: The fluoro and nitro groups can participate in substitution reactions, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
2-Propanone, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biochemical interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialized materials and chemicals due to its reactive nature.
Mechanism of Action
The mechanism of action of 2-Propanone, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- involves its interaction with molecular targets through its fluoro and nitro groups. These groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved include nucleophilic substitution and oxidation-reduction reactions, which can alter the function of target molecules .
Comparison with Similar Compounds
2-Propanone, 1,3-bis(2-fluoro-2,2-dinitroethoxy)- can be compared with similar compounds such as:
5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine: This compound has a similar structure but includes a furazano ring, which gives it different chemical properties.
1,3-Bis(2-fluoro-2,2-dinitroethoxy)-2-propanone: This compound is structurally similar but may have different reactivity and applications
Properties
CAS No. |
40696-41-1 |
|---|---|
Molecular Formula |
C7H8F2N4O11 |
Molecular Weight |
362.16 g/mol |
IUPAC Name |
1,3-bis(2-fluoro-2,2-dinitroethoxy)propan-2-one |
InChI |
InChI=1S/C7H8F2N4O11/c8-6(10(15)16,11(17)18)3-23-1-5(14)2-24-4-7(9,12(19)20)13(21)22/h1-4H2 |
InChI Key |
QRUILNXXPDJUCR-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)COCC([N+](=O)[O-])([N+](=O)[O-])F)OCC([N+](=O)[O-])([N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



